- D-Lactate dehydrogenase: substrate specificity and use as a catalyst in the synthesis of homochiral 2-hydroxy acids, Applied Biochemistry and Biotechnology, 1989, 22(2), 169-79

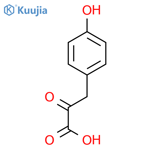

Cas no 89919-57-3 ((R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid)

(R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- (R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid

- (2R)-2-(4-HYDROXYPHENOXY)PROPANOIC ACID

- Benzenepropanoic acid, a,4-dihydroxy-, (aR)-

- (R)-3-(4-Hydroxyphenyl)lactate

- 3-(4'-Hydroxyphenyl)-2-hydroxypropanoic acid

- 3-(4-hydroxyphenyl)-lactic acid

- 3-(p-hydroxyphenyl)-D,L-lactic acid

- Benzenepropanoic acid,a,4-dihydroxy-,(aR)

- D-p-Hydroxyphenyllactic acid

- UNII-A3VOM7SS3C

- (R)-beta-(p-Hydroxyphenyl)lactic acid

- (αR)-α,4-Dihydroxybenzenepropanoic acid (ACI)

- Benzenepropanoic acid, α,4-dihydroxy-, (R)- (ZCI)

- (-)-3-(4-Hydroxyphenyl)lactic acid

- (-)-β-(4-Hydroxyphenyl)lactic acid

- (2R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid

- (R)-2-Hydroxy-3-(4-hydroxyphenyl)propionic acid

- (R)-3-(4-Hydroxyphenyl)lactic acid

- (R)-3-(p-Hydroxyphenyl)lactic acid

- (R)-β-(4-Hydroxyphenyl)lactic acid

- (R)-β-(p-Hydroxyphenyl)lactic acid

- Q27098335

- P-HYDROXYPHENYL LACTIC ACID, (-)-

- BENZENEPROPANOIC ACID, .ALPHA.,4-DIHYDROXY-, (.ALPHA.R)-

- JVGVDSSUAVXRDY-MRVPVSSYSA-N

- CS-0119804

- SCHEMBL289562

- P-HYDROXYPHENYL LACTIC ACID, (R)-

- 89919-57-3

- CHEBI:16003

- AKOS006291517

- P-HYDROXYPHENYL LACTIC ACID, D-

- (R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoicacid

- Benzenepropanoic acid, alpha,4-dihydroxy-, (alphaR)-

- C03964

- 3-(4'-hydroxyphenyl)-(2r)-lactic acid

- E81445

- (-)-.BETA.-(4-HYDROXYPHENYL)LACTIC ACID

- A3VOM7SS3C

- (R)-3-(4-Hydroxyphenyl)-2-hydroxypropionic acid

-

- MDL: MFCD08685916

- Inchi: 1S/C9H10O4/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8,10-11H,5H2,(H,12,13)/t8-/m1/s1

- InChI-Schlüssel: JVGVDSSUAVXRDY-MRVPVSSYSA-N

- Lächelt: C(C1C=CC(O)=CC=1)[C@@H](O)C(=O)O

Berechnete Eigenschaften

- Genaue Masse: 182.05800

- Monoisotopenmasse: 182.05790880g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 3

- Anzahl der Akzeptoren für Wasserstoffbindungen: 4

- Schwere Atomanzahl: 13

- Anzahl drehbarer Bindungen: 3

- Komplexität: 173

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 1

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 77.8Ų

- XLogP3: 0.3

Experimentelle Eigenschaften

- Dichte: 1.404±0.06 g/cm3 (20 ºC 760 Torr),

- Löslichkeit: Löslich (100 g/l) (25°C),

- PSA: 77.76000

- LogP: 0.38020

(R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid Sicherheitsinformationen

(R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid Zolldaten

- HS-CODE:2918290000

- Zolldaten:

China Zollkodex:

2918290000Übersicht:

2918290000 Andere Carbonsäuren und Anhydride, die phenolische Gruppen, aber nicht andere Oxygruppen enthalten\Acylhalogenid\Peroxide und Peroxysäuren und ihre Derivate.Regulierungsbedingungen:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.Steuerrückerstattungssatz:9.0%.MFN-Tarif:6.5%.Allgemeintarif:30.0%

Deklarationselemente:

Produktname, Inhalt der Komponentenverwenden, um

Regulierungsbedingungen:

A.Zollabfertigungsformular für eingehende Waren

B.Zollabfertigungsformular für ausgehende WarenKategorie Inspektion und Quarantäne:

R.Sanitäre Überwachung und Inspektion von importierten Lebensmitteln

S.Sanitäre Überwachung und Inspektion von exportierten LebensmittelnZusammenfassung:

HS: 2918290000 andere Carbonsäuren mit Phenolfunktion, jedoch ohne andere Sauerstofffunktion, ihre Anhydride, Halogenide, Peroxide, Peroxysäuren und ihre Derivate Steuerermäßigungssatz:9MFN-Tarif:6.5% General tariff:30.0%

(R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Advanced ChemBlocks | O32356-1G |

(R)-3-(4-Hydroxyphenyl)lactic acid |

89919-57-3 | 95% | 1G |

$810 | 2023-09-15 | |

| Key Organics Ltd | CS-2497-0.5G |

(R)-3-(4-hydroxyphenyl)lactic acid |

89919-57-3 | >95% | 0.5g |

£632.00 | 2025-02-08 | |

| Aaron | AR006OZZ-100mg |

Benzenepropanoic acid, a,4-dihydroxy-, (aR)- |

89919-57-3 | 98% | 100mg |

$225.00 | 2025-02-12 | |

| Key Organics Ltd | CS-2497-0.25g |

(R)-3-(4-hydroxyphenyl)lactic acid |

89919-57-3 | >95% | 0.25g |

£389.00 | 2025-02-08 | |

| 1PlusChem | 1P006ORN-1g |

Benzenepropanoic acid, a,4-dihydroxy-, (aR)- |

89919-57-3 | 97% | 1g |

$1193.00 | 2024-04-20 | |

| Aaron | AR006OZZ-250mg |

Benzenepropanoic acid, a,4-dihydroxy-, (aR)- |

89919-57-3 | 98% | 250mg |

$426.00 | 2025-02-12 | |

| 1PlusChem | 1P006ORN-100mg |

Benzenepropanoic acid, a,4-dihydroxy-, (aR)- |

89919-57-3 | 97% | 100mg |

$285.00 | 2024-04-20 | |

| Key Organics Ltd | CS-2497-250MG |

(R)-3-(4-hydroxyphenyl)lactic acid |

89919-57-3 | >95% | 0.25 g |

£388.00 | 2023-04-17 | |

| Key Organics Ltd | CS-2497-1G |

(R)-3-(4-hydroxyphenyl)lactic acid |

89919-57-3 | >95% | 1g |

£1117.00 | 2025-02-08 | |

| Aaron | AR006OZZ-1g |

Benzenepropanoic acid, a,4-dihydroxy-, (aR)- |

89919-57-3 | 98% | 1g |

$1149.00 | 2025-02-12 |

(R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid Herstellungsverfahren

Herstellungsverfahren 1

Herstellungsverfahren 2

1.2 Reagents: Chlorobis[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]borane Solvents: Hexane ; -20 °C; 6 h, rt

1.3 Reagents: Sodium hydroxide Solvents: Water

1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified

- Solid-Phase Combinatorial Synthesis of Aeruginosin Derivatives and Their Biological Evaluation, Journal of Combinatorial Chemistry, 2006, 8(4), 571-582

Herstellungsverfahren 3

- Synthesis and Characterization of Chiral Iridium Complexes Bearing Carbohydrate Functionalized Pyridincarboxamide Ligands and Their Application as Catalysts in the Asymmetric Transfer Hydrogenation of α-Ketoacids in Water, Organometallics, 2023, 42(2), 157-166

Herstellungsverfahren 4

- A family of single-isomer, dicationic cyclodextrin chiral selectors for capillary electrophoresis: Mono-6A-ammonium-6C-butylimidazolium-β-cyclodextrin chlorides, Electrophoresis, 2013, 34(6), 833-840

Herstellungsverfahren 5

- Type II estrogen binding site agonist: Synthesis and biological evaluation of the enantiomers of methyl-para-hydroxyphenyllactate (MeHPLA), Chirality, 2003, 15(8), 674-679

Herstellungsverfahren 6

1.2 Reagents: Chlorobis[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]borane Solvents: Tetrahydrofuran ; 30 min, -40 °C; 12 h, -40 °C → rt

1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 3

- Latifolicinin A from a Fermented Soymilk Product and the Structure-Activity Relationship of Synthetic Analogues as Inhibitors of Breast Cancer Cell Growth, Journal of Agricultural and Food Chemistry, 2015, 63(44), 9715-9721

Herstellungsverfahren 7

- Dicationic AC regioisomer cyclodextrins: mono-6A-ammonium-6C-alkylimidazolium-β-cyclodextrin chlorides as chiral selectors for enantioseparation, RSC Advances, 2012, 2(33), 12652-12656

Herstellungsverfahren 8

- Enantioselective oxidation of 2-hydroxy carboxylic acids by glycolate oxidase and catalase coexpressed in methylotrophic Pichia pastoris, Biotechnology Progress, 2010, 26(3), 607-615

Herstellungsverfahren 9

1.2 Reagents: Sodium hydroxide Solvents: Water

1.3 Reagents: Hydrochloric acid Solvents: Water

- First total syntheses of aeruginosin 298-A and aeruginosin 298-B, based on a stereocontrolled route to the new amino acid 6-hydroxyoctahydroindole-2-carboxylic acid, Chemistry - A European Journal, 2001, 7(16), 3446-3460

Herstellungsverfahren 10

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1

- Biocontrolled formal inversion or retention of L-α-amino acids to enantiopure (R)- or (S)-hydroxy acids, Chemistry - A European Journal, 2014, 20(35), 11225-11228

Herstellungsverfahren 11

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1

- A synthetic biology approach for the transformation of L-α-amino acids to the corresponding enantiopure (R)- or (S)-α-hydroxy acids, Chemical Communications (Cambridge, 2015, 51(14), 2828-2831

(R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid Raw materials

- L-Tyrosine

- (S)-Diphenyl(pyrrolidin-2-yl)methanol

- 4-Hydroxyphenylpyruvic acid

- 2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid

- (R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid

(R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid Preparation Products

(R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid Verwandte Literatur

-

Roberto G. S. Berlinck,Darlon I. Bernardi,Taicia Fill,Alessandra A. G. Fernandes,Igor D. Jurberg Nat. Prod. Rep. 2021 38 586

89919-57-3 ((R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid) Verwandte Produkte

- 28030-15-1(2-Hydroxy-3-(4-methoxyphenyl)propanoic acid)

- 23028-17-3(3-(3,4-dihydroxyphenyl)-2-hydroxypropanoic acid)

- 76822-21-4(Danshensu)

- 306-23-0(2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid)

- 2171202-01-8((2R)-2-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,3-oxazol-4-yl}formamido)pentanoic acid)

- 2171339-80-1((3R)-3-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)butanoic acid)

- 759452-40-9(N-(3-furylmethyl)-2,2-dimethyltetrahydro-2h-pyran-4-amine)

- 2361634-16-2(Azetidin-3-ylmethyl-imino-methyl-oxo-lambda6-sulfane;dihydrochloride)

- 502133-58-6(1-(2-Chloropyrimidin-4-yl)-1,4-diazepane)

- 1060902-45-5(N-(1H-1,3-benzodiazol-2-yl)methylthiophene-3-carboxamide)